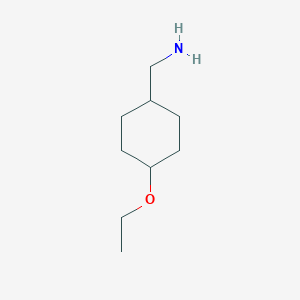

(4-Ethoxycyclohexyl)methanamine

Description

Properties

IUPAC Name |

(4-ethoxycyclohexyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-11-9-5-3-8(7-10)4-6-9/h8-9H,2-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABJYIPPYWKIAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCC(CC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1554653-51-8 | |

| Record name | (4-ethoxycyclohexyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxycyclohexyl)methanamine typically involves the following steps:

Formation of 4-Ethoxycyclohexanone: This can be achieved by the ethoxylation of cyclohexanone using ethyl alcohol in the presence of an acid catalyst.

Reductive Amination: The 4-Ethoxycyclohexanone is then subjected to reductive amination using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a metal catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can facilitate large-scale synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form various amines or alcohols depending on the reducing agent used.

Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(4-Ethoxycyclohexyl)methanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Ethoxycyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group can influence the compound’s binding affinity and specificity, thereby modulating its biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

A selection of structurally related amines is compared below (Table 1). Key differences include substituent groups (e.g., ethoxy vs. methoxy, aromatic vs. aliphatic rings) and molecular weights, which influence physical and chemical properties.

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| (4-Ethoxycyclohexyl)methanamine | C₈H₁₅NO | 141.21 | 4-Ethoxycyclohexyl, methanamine |

| N-Benzyl-1-(4-methoxyphenyl)methanamine | C₁₅H₁₇NO | 227.31 | Benzyl, 4-methoxyphenyl |

| 2-Cyclohexyl-2-(4-methoxyphenyl)ethanamine | C₁₅H₂₁NO | 233.36 | Cyclohexyl, 4-methoxyphenyl |

| 4-Methoxyamphetamine (PMA) | C₁₀H₁₅NO | 165.23 | 4-Methoxyphenyl, α-methyl group |

| (S)-(-)-1-(4-Methoxyphenyl)ethylamine | C₉H₁₃NO | 151.21 | Chiral center, 4-methoxyphenyl |

| (4-Methoxy-2-nitrophenyl)methanamine | C₈H₁₀N₂O₃ | 182.18 | 4-Methoxy, 2-nitro substituents |

Electronic and Steric Effects

- Ethoxy vs.

- Aromatic vs. Aliphatic : Aromatic amines (e.g., N-benzyl derivatives) exhibit resonance stabilization, whereas cyclohexyl-based amines like the target compound offer conformational flexibility and reduced π-system interactions.

Key Research Findings

- Regulatory Status : 4-Methoxyamphetamine’s controlled status underscores the importance of regulatory compliance in handling structurally similar amines .

Biological Activity

(4-Ethoxycyclohexyl)methanamine, with the molecular formula CHNO and CAS number 1554653-51-8, is an organic compound derived from cyclohexylmethanamine. It features an ethoxy group at the fourth position of the cyclohexyl ring, which influences its chemical properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

The compound has a molecular weight of 157.25 g/mol and is characterized by its structural features that include an ethoxy substituent which enhances solubility and reactivity compared to its analogs. The synthesis typically involves the ethoxylation of cyclohexanone followed by reductive amination, allowing for the formation of this compound in a laboratory setting.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : The compound has shown potential antimicrobial activity by disrupting bacterial protein and nucleic acid structures.

- Anticancer Activity : Studies have highlighted its effectiveness against various cancer cell lines. Ethoxy-cyclohexyl derivatives have been identified as particularly active against a range of cancer types, with mechanisms involving interaction with key proteins such as AKT1 .

- Enzyme Interaction : The compound may interact with specific enzymes, influencing metabolic pathways and enzymatic reactions.

The biological activity of this compound can be attributed to its ability to bind to specific molecular targets:

- Binding Affinity : The ethoxy group enhances the binding affinity of the compound to various receptors and enzymes, potentially modulating their activity.

- Inhibition and Activation : The compound can act as an inhibitor or activator in enzymatic pathways, leading to diverse physiological effects depending on the target.

Anticancer Studies

A study investigating thymol and carvacrol derivatives found that ethoxy-cyclohexyl analogues consistently demonstrated high activity against ten different cancer cell lines. These findings were supported by computational methods that predicted interactions with cancer-related gene targets .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Ethoxy-cyclohexyl analogue | 2 ± 0.2 | Various |

Antimicrobial Studies

Research on antimicrobial efficacy demonstrated that this compound effectively inhibited the growth of Gram-positive bacteria such as Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined through standard two-fold dilution assays, showcasing its potential as an antimicrobial agent .

| Compound | MIC (μM) | Bacteria |

|---|---|---|

| This compound | 0.04 | Bacillus subtilis |

Comparative Analysis

When compared to similar compounds like cyclohexylmethanamine and 4-methoxycyclohexylmethanamine, this compound displays enhanced solubility and biological activity due to the presence of the ethoxy group. This substitution not only alters its chemical reactivity but also improves its pharmacological profile.

| Compound Type | Key Features | Biological Activity |

|---|---|---|

| Cyclohexylmethanamine | No ethoxy group | Lower activity |

| 4-Methoxycyclohexylmethanamine | Methoxy group instead of ethoxy | Moderate activity |

| This compound | Ethoxy group present | High activity |

Q & A

Q. How can structure-activity relationship (SAR) studies improve its selectivity for specific biological targets?

- Methodology : Synthesize analogs with modifications to the ethoxy group (e.g., replacing with methoxy or propoxy) or cyclohexane ring (e.g., fluorination). Test analogs in high-throughput screening (HTS) assays and correlate structural changes with activity shifts using multivariate regression analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.